molecular formula C21H21N3O4S2 B11133484 4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B11133484
M. Wt: 443.5 g/mol
InChI Key: UYIDOJAYXAOVMI-UHFFFAOYSA-N
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Description

4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a thiazole ring, a morpholine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the morpholine sulfonyl group. One common synthetic route involves the reaction of 4-methylbenzoyl chloride with 2-aminothiazole to form the intermediate product. This intermediate is then reacted with 4-(morpholinosulfonyl)phenyl isocyanate under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiazole ring and morpholine sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N~1~-{4-[4-(morpholinyl)phenyl]-1,3-thiazol-2-yl}benzamide
  • 4-methyl-N~1~-{4-[4-(piperidinyl)phenyl]-1,3-thiazol-2-yl}benzamide
  • 4-methyl-N~1~-{4-[4-(pyrrolidinyl)phenyl]-1,3-thiazol-2-yl}benzamide

Uniqueness

4-methyl-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is unique due to the presence of the morpholine sulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable candidate for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

4-methyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C21H21N3O4S2/c1-15-2-4-17(5-3-15)20(25)23-21-22-19(14-29-21)16-6-8-18(9-7-16)30(26,27)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25)

InChI Key

UYIDOJAYXAOVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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